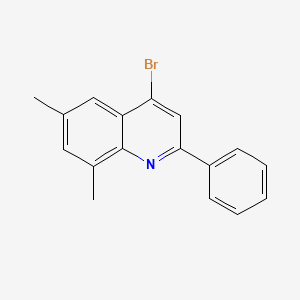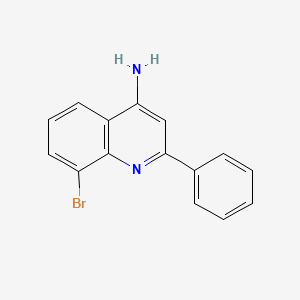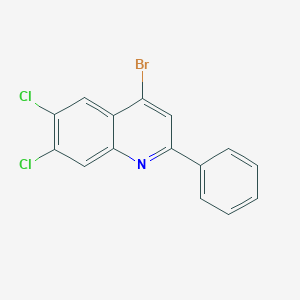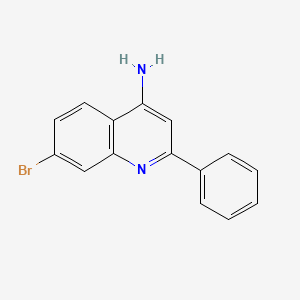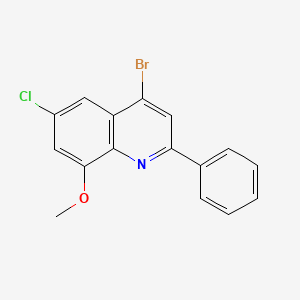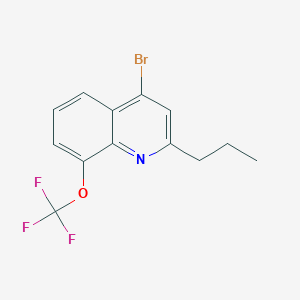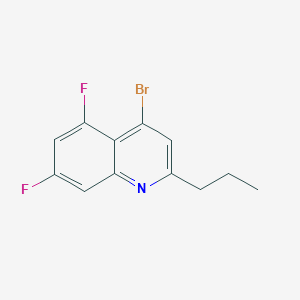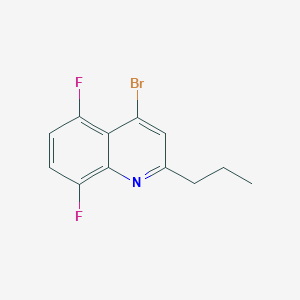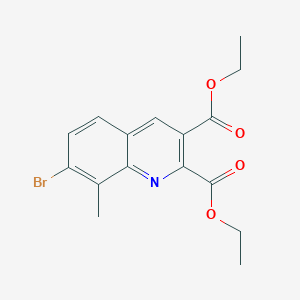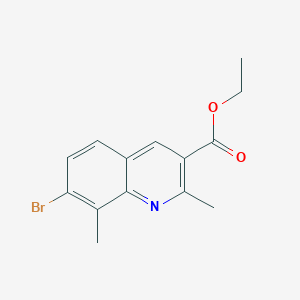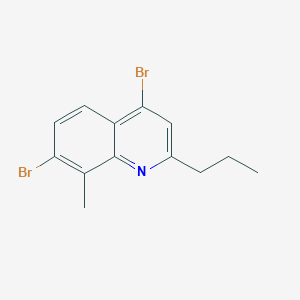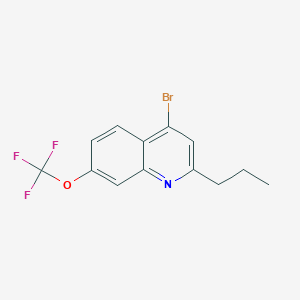
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C13H11BrF3NO and a molecular weight of 334.13 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a bromine atom, a propyl group, and a trifluoromethoxy group attached to a quinoline ring.
准备方法
One common method for synthesizing quinoline derivatives is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.
化学反应分析
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: Researchers explore its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar compounds to 4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline include other quinoline derivatives, such as 4-Bromo-2-(trifluoromethyl)quinoline . These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of bromine, propyl, and trifluoromethoxy groups in this compound distinguishes it from other quinoline derivatives and contributes to its specific applications and effects .
属性
CAS 编号 |
1189106-77-1 |
|---|---|
分子式 |
C13H11BrF3NO |
分子量 |
334.13 g/mol |
IUPAC 名称 |
4-bromo-2-propyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C13H11BrF3NO/c1-2-3-8-6-11(14)10-5-4-9(7-12(10)18-8)19-13(15,16)17/h4-7H,2-3H2,1H3 |
InChI 键 |
FAEJMOBJTLSKFL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
规范 SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


